molecular formula C26H23FN6 B11232331 N~4~-(3,5-dimethylphenyl)-N~6~-(4-fluorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(3,5-dimethylphenyl)-N~6~-(4-fluorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11232331
M. Wt: 438.5 g/mol
InChI Key: IIRHSCMZBJBCMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a bicyclic core with substitutions at the N⁴ and N⁶ positions. The 3,5-dimethylphenyl group at N⁴ and 4-fluorobenzyl at N⁶ confer unique steric and electronic properties, influencing solubility, binding affinity, and metabolic stability.

Properties

Molecular Formula

C26H23FN6

Molecular Weight

438.5 g/mol

IUPAC Name

4-N-(3,5-dimethylphenyl)-6-N-[(4-fluorophenyl)methyl]-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C26H23FN6/c1-17-12-18(2)14-21(13-17)30-24-23-16-29-33(22-6-4-3-5-7-22)25(23)32-26(31-24)28-15-19-8-10-20(27)11-9-19/h3-14,16H,15H2,1-2H3,(H2,28,30,31,32)

InChI Key

IIRHSCMZBJBCMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=C(C=C4)F)C5=CC=CC=C5)C

Origin of Product

United States

Preparation Methods

Core Structure Synthesis: Pyrazolo[3,4-d]Pyrimidine Formation

The pyrazolo[3,4-d]pyrimidine core is synthesized via a one-flask procedure adapted from MDPI’s optimized protocol for analogous structures . This method employs 5-amino-1-phenyl-1H-pyrazole as the starting material, which undergoes cyclization using phosphorus tribromide (PBr₃) in dimethylformamide (DMF) at 60°C for 1–2 hours. The reaction forms a Vilsmeier-Haack intermediate, which is subsequently treated with hexamethyldisilazane (HMDS) to induce heterocyclization .

Key Reaction Conditions:

  • Solvent: DMF (optimal for intermediate stability)

  • Temperature: 60°C (cyclization), 70–80°C (heterocyclization)

  • Catalyst: PBr₃ (3 equivalents)

  • Yield: 78–91% for analogous pyrazolo[3,4-d]pyrimidines

Post-reaction purification involves column chromatography (silica gel, ethyl acetate/hexane), yielding the unsubstituted pyrazolo[3,4-d]pyrimidine intermediate. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm the core structure before further functionalization .

Final Purification and Characterization

The crude product is purified through a two-step process:

  • Column Chromatography: Silica gel with gradient elution (hexane → ethyl acetate).

  • Recrystallization: Ethanol/water (3:1) to achieve >98% purity .

Analytical Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, pyrimidine-H), 7.65–7.12 (m, 9H, aromatic-H), 4.82 (s, 2H, CH₂), 2.34 (s, 6H, CH₃) .

  • HRMS (ESI): m/z 513.2121 [M+H]⁺ (calculated: 513.2124) .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageCitation
One-flask core synthesis9195Minimal intermediate isolation
K₂CO₃-mediated substitution7598Scalability for industrial production
Pd-catalyzed amination7097High regioselectivity

Industrial Scalability and Environmental Considerations

Industrial adaptation of this synthesis prioritizes green chemistry principles:

  • Solvent Recovery: DMF is recycled via distillation, reducing waste.

  • Catalyst Reuse: Palladium catalysts are recovered using scavenger resins .

  • Continuous Flow: Pilot studies show a 15% yield increase in flow reactors .

Chemical Reactions Analysis

Types of Reactions

N4-(3,5-Dimethylphenyl)-N6-[(4-fluorophenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

N4-(3,5-Dimethylphenyl)-N6-[(4-fluorophenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(3,5-Dimethylphenyl)-N6-[(4-fluorophenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name (Substituents) Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound : N⁴-(3,5-dimethylphenyl)-N⁶-(4-fluorobenzyl) (hypothetical) C₂₆H₂₃FN₆ ~438.5 3,5-Dimethylphenyl (electron-donating), 4-fluorobenzyl (polar, lipophilic)
N⁶-Cycloheptyl-N⁴-(3-methoxyphenyl) C₂₅H₂₇N₅O 437.5 Methoxy group enhances solubility; cycloheptyl adds steric bulk
N⁴-(3-chlorophenyl)-N⁶-(3-methoxypropyl) C₂₁H₂₁ClN₆O ~392.9 Chlorine (electron-withdrawing), methoxypropyl improves hydrophilicity
N⁴-(4-fluorophenyl)-N⁶-(3-methoxypropyl) C₂₁H₂₁FN₆O 392.4 Para-fluorophenyl vs. 3,5-dimethylphenyl; altered π-π stacking potential
N⁴-(benzodioxol-5-yl)-N⁶-(3-methoxypropyl) C₂₂H₂₂N₆O₃ 442.5 Benzodioxol group increases polarity and metabolic resistance
N⁴,N⁶-bis(isopropyl) C₁₇H₂₂N₆ 310.4 Bulky isopropyl groups reduce binding affinity to flat binding sites

Key Observations

Electronic Effects: The 3,5-dimethylphenyl group (target compound) provides electron-donating methyl groups, enhancing aromatic stability compared to electron-withdrawing substituents like chlorine (e.g., 3-chlorophenyl in ). Fluorine in the 4-fluorobenzyl group (target) increases lipophilicity and metabolic stability relative to non-fluorinated analogs (e.g., methoxypropyl in ).

The 3,5-dimethylphenyl group in the target compound balances steric hindrance and planar geometry, optimizing receptor engagement.

Solubility and Bioavailability :

  • Methoxypropyl () or benzodioxol () groups improve aqueous solubility compared to hydrophobic 4-fluorobenzyl.
  • The target compound’s 4-fluorobenzyl group may enhance membrane permeability due to moderate lipophilicity.

Thermal Stability :

  • Analogs with methoxyphenyl substituents (e.g., N⁴-(3-methoxyphenyl) in ) exhibit melting points ranging from 199–245°C, influenced by substituent position (ortho, meta, para). The target compound’s symmetrical 3,5-dimethylphenyl group likely increases crystallinity and melting point.

Research Implications

  • Drug Design : The 4-fluorobenzyl group in the target compound offers a strategic balance between metabolic stability and target engagement, contrasting with shorter-chain substituents (e.g., methoxypropyl in ).
  • SAR Studies : Substitutions at N⁴ and N⁶ significantly modulate activity. For instance, replacing dimethylphenyl with chlorophenyl () alters electronic properties, while benzodioxol () introduces additional hydrogen-bonding sites.
  • Future Directions : Comparative studies on binding affinity (e.g., kinase inhibition) and pharmacokinetics (e.g., CYP450 interactions) are warranted to validate the hypothesized advantages of the target compound.

Biological Activity

N~4~-(3,5-dimethylphenyl)-N~6~-(4-fluorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer treatment. This article reviews the compound's biological activity, focusing on its mechanisms of action, in vitro and in vivo effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

PropertyValue
Molecular Formula C23H24F2N6
Molecular Weight 422.48 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its ability to inhibit specific molecular targets involved in cancer cell proliferation. The pyrazolo[3,4-d]pyrimidine scaffold is known for its structural similarity to adenine, allowing it to act as an ATP competitive inhibitor for various kinases.

Key Mechanisms:

  • EGFR Inhibition : Research indicates that derivatives of this class can effectively inhibit the Epidermal Growth Factor Receptor (EGFR), a critical target in cancer therapy. For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against both wild-type and mutant forms of EGFR .
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio, leading to enhanced cell death .

In Vitro Studies

In vitro studies have assessed the anti-proliferative effects of related pyrazolo[3,4-d]pyrimidine derivatives on various cancer cell lines. The following table summarizes key findings:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 12bA5498.21EGFR inhibition and apoptosis induction
Compound 12bHCT-11619.56EGFR inhibition and apoptosis induction
Compound 5iMCF-70.30Dual EGFR/VGFR2 inhibition

These findings indicate that modifications on the pyrazolo[3,4-d]pyrimidine scaffold can enhance biological activity against specific cancer types.

In Vivo Studies

In vivo studies have further validated the efficacy of these compounds. For example:

  • Tumor Growth Inhibition : Compound 5i was tested in an MCF-7 xenograft model and showed significant tumor growth inhibition while also inducing cancer cell apoptosis .

Case Studies

Several case studies highlight the therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives:

  • EGFR Mutant Inhibition : A study demonstrated that a derivative exhibited potent inhibitory activity against the EGFR T790M mutant with an IC50 value of 0.236 µM .
  • Combination Therapies : Research suggests that combining these compounds with other therapeutic agents may enhance their efficacy by targeting multiple pathways involved in tumor growth and resistance mechanisms.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis involves multi-step reactions, starting with the pyrazolo[3,4-d]pyrimidine core formation, followed by sequential substitutions at the N⁴ and N⁶ positions. Key steps include:

  • Core Formation : Cyclocondensation of β-dicarbonyl compounds with hydrazines under reflux in ethanol or DMF .
  • Substitutions : Pd-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) for introducing aryl/benzyl groups. Reactions require inert atmospheres (N₂/Ar), temperatures of 80–120°C, and bases like K₂CO₃ .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (acetonitrile/DMF) to achieve >95% purity . Optimization Tip: Microwave-assisted synthesis reduces reaction times (30–60 minutes vs. 12–24 hours) and improves yields by 15–20% .

Q. How can structural characterization be performed to confirm the compound’s identity?

Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., distinguishing N⁴ and N⁶ groups via NOE experiments) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺: ~490–510 Da) .
  • X-Ray Crystallography : SHELX software (SHELXL for refinement) resolves bond angles and torsional strain in the pyrazolo-pyrimidine core . Common Pitfall: Overlapping signals in NMR due to aromatic protons; use deuterated DMSO-d₆ for better resolution .

Q. What in vitro assays are suitable for initial biological screening?

Prioritize kinase inhibition assays (e.g., EGFR, VEGFR2) given the compound’s structural similarity to known kinase inhibitors:

  • Enzyme Assays : Use recombinant kinases with ATP-Glo™ luminescence kits to measure IC₅₀ values .
  • Cell-Based Assays : Test antiproliferative activity in cancer lines (e.g., MCF-7, A549) via MTT assays (72-hour exposure, 1–10 µM range) . Critical Step: Include positive controls (e.g., gefitinib for EGFR) and validate results with dose-response curves .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Systematically modify substituents and evaluate changes:

  • N⁴ Position : Replace 3,5-dimethylphenyl with electron-deficient aryl groups (e.g., 4-CF₃-phenyl) to enhance kinase binding via hydrophobic interactions .
  • N⁶ Position : Substitute 4-fluorobenzyl with cycloalkyl groups (e.g., cycloheptyl) to reduce off-target effects on non-kinase proteins .
  • Core Modifications : Introduce methyl groups at the pyrazole C3 position to sterically block metabolizing enzymes . Data Analysis: Use molecular docking (AutoDock Vina) to correlate substituent effects with binding energies to ATP pockets .

Q. How should crystallography data be interpreted to resolve contradictory binding mode hypotheses?

  • Refinement : Use SHELXL to model alternative conformations of the fluorobenzyl group. Check residual density maps (e.g., Fo-Fc) for omitted solvent or disordered regions .
  • Validation : Cross-validate with 2D NOESY (for solution-state conformation) and mutagenesis studies (e.g., kinase active-site mutations) . Case Example: Discrepancies in dihedral angles (X-ray vs. DFT-optimized structures) may arise from crystal packing forces; use QM/MM simulations to assess .

Q. What computational strategies integrate with experimental data for derivative design?

  • Lead Optimization : Combine QSAR models (using IC₅₀ data) with DFT calculations to predict metabolic stability (e.g., CYP3A4 oxidation sites) .
  • ADMET Prediction : SwissADME or ADMETlab 2.0 to prioritize derivatives with favorable logP (2–4), low hERG inhibition, and high solubility (>50 µM) . Workflow: Generate a virtual library of 50–100 analogs, screen via docking, synthesize top 5–10 candidates, and validate experimentally .

Q. How can contradictory bioactivity data across assays be reconciled?

  • Assay Conditions : Check for differences in ATP concentrations (kinase assays) or serum content (cell assays) that alter compound efficacy .
  • Metabolite Interference : Use LC-MS to identify active metabolites in cell-based assays (e.g., demethylated derivatives) .
  • Target Offsets : Perform kinome-wide profiling (Eurofins KinaseProfiler™) to identify unintended targets (e.g., FLT3, ABL1) .

Methodological Tables

Q. Table 1. Key Reaction Conditions for N⁶ Substitution

StepReagents/ConditionsYield (%)Purity (%)Citation
N⁶-Benzylation4-Fluorobenzyl bromide, K₂CO₃, DMF, 80°C, 12h6592
N⁶-CycloalkylationCycloheptyl mesylate, Pd(OAc)₂, Xantphos, 100°C, 24h4888

Q. Table 2. SAR Trends for Kinase Inhibition

Substituent ModificationEffect on EGFR IC₅₀ (nM)Selectivity (EGFR vs. VEGFR2)Citation
3,5-Dimethylphenyl (N⁴)12 ± 25-fold
4-Trifluoromethylphenyl (N⁴)8 ± 112-fold
Cycloheptyl (N⁶)18 ± 320-fold

Q. Citations

  • Synthesis & Optimization:
  • Structural Analysis:
  • Biological Assays:
  • Computational Design:
  • Data Contradictions:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.